molecular formula C9H10ClNO2 B1387788 (S)-3-Amino-2-(4-chlorophenyl)propanoic acid CAS No. 1001227-79-7

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid

Cat. No.: B1387788
CAS No.: 1001227-79-7
M. Wt: 199.63 g/mol
InChI Key: NCFOMSKIIHPPCQ-MRVPVSSYSA-N
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Description

®-3-Amino-2-(4-chloro-phenyl)-propionic acid is an organic compound with the molecular formula C9H10ClNO2 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and glycine.

    Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with glycine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-3-Amino-2-(4-chloro-phenyl)-propionic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

®-3-Amino-2-(4-chloro-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in biological systems, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chloro-substituted phenyl ring.

    Benzene Derivatives: Compounds like benzene and its derivatives share structural similarities with ®-3-Amino-2-(4-chloro-phenyl)-propionic acid.

Uniqueness

®-3-Amino-2-(4-chloro-phenyl)-propionic acid is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFOMSKIIHPPCQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
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(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
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(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
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(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
Reactant of Route 5
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
Reactant of Route 6
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid

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